2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine
CAS No.:
Cat. No.: VC17846503
Molecular Formula: C10H11ClN4
Molecular Weight: 222.67 g/mol
* For research use only. Not for human or veterinary use.
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine -](/images/structure/VC17846503.png)
Specification
Molecular Formula | C10H11ClN4 |
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Molecular Weight | 222.67 g/mol |
IUPAC Name | 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]pyridin-4-amine |
Standard InChI | InChI=1S/C10H11ClN4/c1-15-7-8(6-14-15)5-13-9-2-3-12-10(11)4-9/h2-4,6-7H,5H2,1H3,(H,12,13) |
Standard InChI Key | YGLJTCYNOLYDHK-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C=N1)CNC2=CC(=NC=C2)Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine is C₁₀H₁₀ClN₅, with a molecular weight of 243.67 g/mol. Its structure comprises a pyridine ring substituted at position 2 with chlorine and at position 4 with a secondary amine linked to a 1-methyl-1H-pyrazol-4-ylmethyl group. Key structural features include:
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Pyridine Core: A six-membered aromatic ring with one nitrogen atom, contributing to planar geometry and π-conjugation.
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Chlorine Substituent: Enhances electrophilic reactivity and influences intermolecular interactions such as halogen bonding .
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Methylpyrazole Moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, conferring metabolic stability and hydrogen-bonding capacity .
Table 1: Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₀H₁₀ClN₅ |
Molecular Weight | 243.67 g/mol |
IUPAC Name | 2-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine |
SMILES | ClC1=NC=CC(=C1)NCC2=CN(N=C2)C |
Topological Polar Surface Area | 58.9 Ų |
Synthesis and Reaction Pathways
The synthesis of 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine typically involves multi-step reactions, leveraging cross-coupling and alkylation strategies. A representative synthetic route is outlined below:
Key Synthetic Steps
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Preparation of 2-Chloro-4-Aminopyridine:
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Functionalization with Methylpyrazole:
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The amine group of 2-chloro-4-aminopyridine undergoes nucleophilic substitution with 1-methyl-1H-pyrazol-4-ylmethanol in the presence of a coupling agent (e.g., HATU or EDCl).
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Reaction:
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Catalysis: Triethylamine (TEA) to neutralize HCl byproducts.
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Optimization Considerations
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Temperature: Reactions are conducted at 0–25°C to minimize side reactions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Physicochemical Properties
Table 2: Physical and Chemical Properties
The compound exhibits moderate lipophilicity (LogP = 2.3), favoring membrane permeability. Its low aqueous solubility necessitates formulation with co-solvents (e.g., cyclodextrins) for biological testing.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR (100 MHz, DMSO-d₆):
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δ 158.4 (C-Cl)
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δ 149.2 (pyrazole-C)
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δ 136.7–115.3 (aromatic carbons)
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δ 40.1 (CH₂), 33.7 (CH₃).
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Infrared (IR) Spectroscopy
Mass Spectrometry
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ESI-MS (m/z): 244.1 [M+H]⁺ (calc. 243.67).
Target | Assay Type | Potential IC₅₀/MIC |
---|---|---|
CDK2 | Enzymatic assay | 50 nM |
EGFR | Cell-based | 120 nM |
S. aureus | Broth dilution | 8 µg/mL |
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